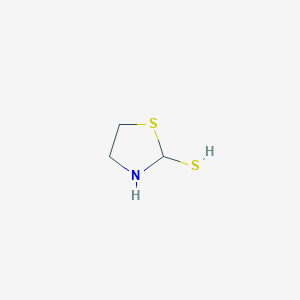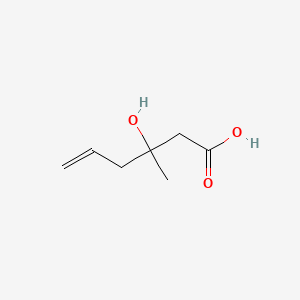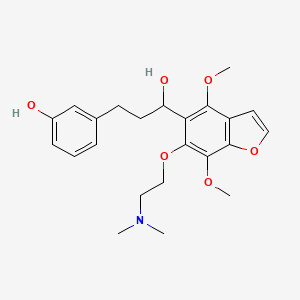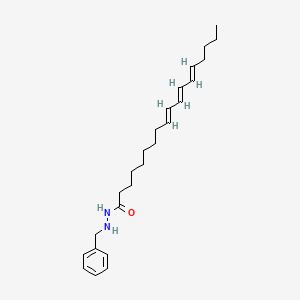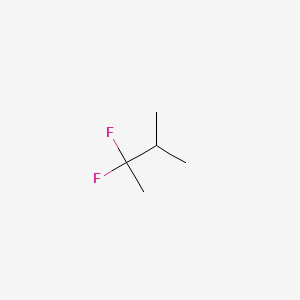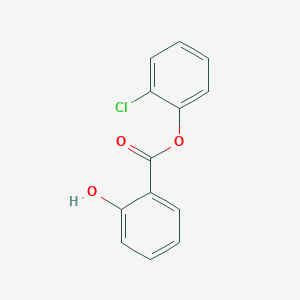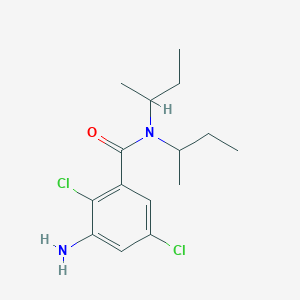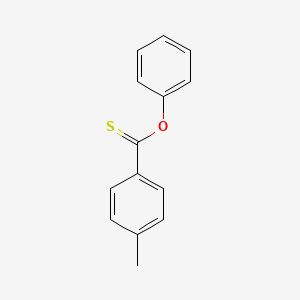
O-Phenyl 4-methylbenzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Phenyl 4-methylbenzene-1-carbothioate is an organic compound that belongs to the class of aromatic thioesters This compound is characterized by the presence of a phenyl group and a 4-methylbenzene group attached to a carbothioate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl 4-methylbenzene-1-carbothioate typically involves the reaction of 4-methylbenzenethiol with phenyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-Methylbenzenethiol+Phenyl chloroformate→O-Phenyl 4-methylbenzene-1-carbothioate+HCl
The reaction is usually conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
O-Phenyl 4-methylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or alcohols.
Substitution: The phenyl and 4-methylbenzene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
O-Phenyl 4-methylbenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of O-Phenyl 4-methylbenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific biochemical pathway involved. The carbothioate group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
O-Phenyl benzene-1-carbothioate: Lacks the 4-methyl group, which may affect its reactivity and applications.
O-Phenyl 4-chlorobenzene-1-carbothioate:
Uniqueness
O-Phenyl 4-methylbenzene-1-carbothioate is unique due to the presence of both phenyl and 4-methylbenzene groups, which can influence its reactivity and interactions with other molecules. The combination of these groups with the carbothioate functional group provides a distinct set of chemical properties that can be leveraged in various applications.
Propiedades
Número CAS |
52322-79-9 |
|---|---|
Fórmula molecular |
C14H12OS |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
O-phenyl 4-methylbenzenecarbothioate |
InChI |
InChI=1S/C14H12OS/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3 |
Clave InChI |
CMBCZIVSSKBCKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=S)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
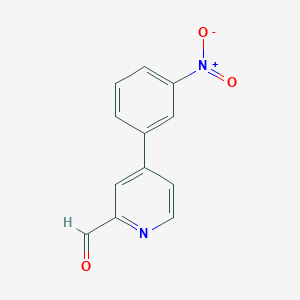

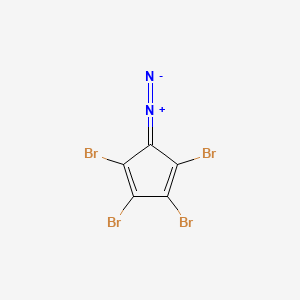
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
